1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)pentan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)pentan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting 4-methoxybenzylamine with a suitable aldehyde and a methylating agent under acidic conditions to form the 4-methoxyphenylamino group.
Piperazine ring formation: The intermediate is then reacted with piperazine in the presence of a base to form the piperazine ring.
Coupling with pentanone: Finally, the piperazine derivative is coupled with pentanone under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)pentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of 1-(4-{4-[(4-Hydroxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)pentan-1-one.
Reduction: Formation of 1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)pentan-1-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)pentan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: It can be used in studies to understand the interaction of small molecules with biological macromolecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)pentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
- 1-(4-{4-[(4-Hydroxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)pentan-1-one
- 1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)pentan-1-ol
- 1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)pentan-1-amine
Uniqueness: 1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)pentan-1-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C21H29N5O2 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
1-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]pentan-1-one |
InChI |
InChI=1S/C21H29N5O2/c1-4-5-6-20(27)25-11-13-26(14-12-25)21-22-16(2)15-19(24-21)23-17-7-9-18(28-3)10-8-17/h7-10,15H,4-6,11-14H2,1-3H3,(H,22,23,24) |
InChI Key |
WCLVFEZALKJFAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)NC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.